molecular formula C6H13NO B021406 Perhydro-1,5-oxazocine CAS No. 107261-17-6

Perhydro-1,5-oxazocine

Cat. No.: B021406
CAS No.: 107261-17-6
M. Wt: 115.17 g/mol
InChI Key: BMTZFAWRALJMOS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

Perhydro-1,5-oxazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazocine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Perhydro-1,5-oxazocine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perhydro-1,5-oxazocine stands out due to its unique eight-membered ring structure, which imparts distinct chemical and biological properties. Its ability to act as a neurokinin-1 receptor antagonist and its potential use as a corrosion inhibitor make it a compound of significant interest in both medicinal and industrial applications .

Biological Activity

Perhydro-1,5-oxazocine is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its saturated oxazocine ring structure, which contributes to its unique chemical properties. The molecular formula is C6H11NOC_6H_{11}NO, and its structure includes a nitrogen atom within a six-membered ring, influencing its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study highlighted that certain substituted oxazocines demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of the bacterial cell wall synthesis and interference with metabolic pathways.

CompoundBacterial StrainInhibition Zone (mm)
This compound Derivative AE. coli18
This compound Derivative BS. aureus22

Anticancer Activity

This compound has also shown promise in anticancer research. A study investigated its effects on various cancer cell lines, revealing cytotoxic effects that suggest potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with cellular signaling pathways.

Case Study: Cytotoxicity on Cancer Cell Lines

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : IC50 values indicated that this compound derivatives were effective in reducing cell viability at concentrations as low as 10 µM.
Cell LineIC50 (µM)
HeLa15
MCF-712
A54920

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic processes critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : The compound may bind to receptors involved in cell signaling, leading to altered cellular responses.
  • Oxidative Stress Induction : It has been proposed that this compound induces oxidative stress in target cells, contributing to its cytotoxic effects.

Properties

IUPAC Name

1,5-oxazocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-7-4-2-6-8-5-1/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTZFAWRALJMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147985
Record name Perhydro-1,5-oxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107261-17-6
Record name Perhydro-1,5-oxazocine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107261176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perhydro-1,5-oxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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